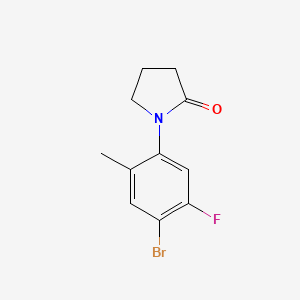
1-(4-Bromo-5-fluoro-2-methylphenyl)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-5-fluoro-2-methylphenyl)-2-pyrrolidinone is a chemical compound with a molecular formula of C11H11BrFNO It is characterized by the presence of a bromine, fluorine, and methyl group attached to a phenyl ring, which is further connected to a pyrrolidinone moiety
準備方法
The synthesis of 1-(4-Bromo-5-fluoro-2-methylphenyl)-2-pyrrolidinone can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-5-fluoro-2-methylbenzoyl chloride with pyrrolidine under appropriate reaction conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
1-(4-Bromo-5-fluoro-2-methylphenyl)-2-pyrrolidinone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. Common reagents for these reactions include sodium hydride or potassium carbonate.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(4-Bromo-5-fluoro-2-methylphenyl)-2-pyrrolidinone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and coatings.
作用機序
The mechanism of action of 1-(4-Bromo-5-fluoro-2-methylphenyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential cellular processes.
類似化合物との比較
1-(4-Bromo-5-fluoro-2-methylphenyl)-2-pyrrolidinone can be compared with other similar compounds, such as:
1-(4-Bromo-5-fluoro-2-methylphenyl)ethanone: This compound has a similar structure but lacks the pyrrolidinone moiety. It is used in similar applications but may have different reactivity and properties.
4-Bromo-5-fluoro-2-methylphenyl acetate: This compound contains an acetate group instead of the pyrrolidinone moiety. It is used as an intermediate in organic synthesis and has different chemical properties.
1-Bromo-2-fluoro-4-iodo-5-methylbenzene: This compound has a similar aromatic ring structure but contains different halogen substituents. It is used in various chemical reactions and has unique reactivity compared to this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
生物活性
1-(4-Bromo-5-fluoro-2-methylphenyl)-2-pyrrolidinone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer and antimicrobial activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a pyrrolidinone ring, which is a versatile scaffold in drug discovery. Pyrrolidinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The presence of the bromine and fluorine substituents on the phenyl ring may enhance its biological potency through various mechanisms.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolidinones exhibit significant anticancer properties. For instance, a study assessed the cytotoxic effects of several 5-oxopyrrolidine derivatives against A549 lung adenocarcinoma cells. The results indicated that these compounds exhibited structure-dependent activity, with some showing comparable efficacy to cisplatin, a standard chemotherapeutic agent .
Case Study: Anticancer Efficacy
- Cell Line Used : A549 human lung adenocarcinoma
- Method : MTT assay to assess cell viability post-treatment
- Key Findings :
- Compounds demonstrated IC50 values ranging from 10 µM to 25 µM.
- Selective toxicity towards cancer cells compared to non-cancerous HSAEC-1 KT cells was observed.
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound A | 15 | 3 |
| Compound B | 20 | 2.5 |
| Cisplatin | 12 | 1 |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Studies indicate that pyrrolidinone derivatives can effectively target multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and various Gram-negative bacteria .
Case Study: Antimicrobial Efficacy
- Pathogens Tested : MRSA, Klebsiella pneumoniae, Pseudomonas aeruginosa
- Method : Minimum inhibitory concentration (MIC) assays
- Key Findings :
- The compound showed promising activity against MRSA with an MIC of 8 µg/mL.
- Enhanced activity was noted in combination with other antibiotics.
| Pathogen | MIC (µg/mL) |
|---|---|
| MRSA | 8 |
| Klebsiella pneumoniae | 16 |
| Pseudomonas aeruginosa | >32 |
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer : Induction of apoptosis in cancer cells through caspase activation and cell cycle arrest.
- Antimicrobial : Disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
特性
分子式 |
C11H11BrFNO |
|---|---|
分子量 |
272.11 g/mol |
IUPAC名 |
1-(4-bromo-5-fluoro-2-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H11BrFNO/c1-7-5-8(12)9(13)6-10(7)14-4-2-3-11(14)15/h5-6H,2-4H2,1H3 |
InChIキー |
ISKRORUJSOPQPD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1N2CCCC2=O)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















